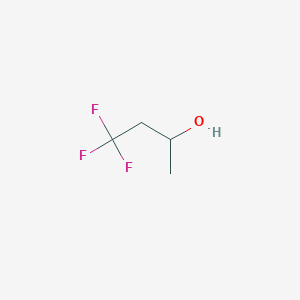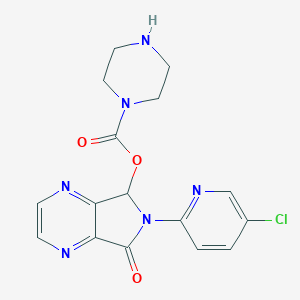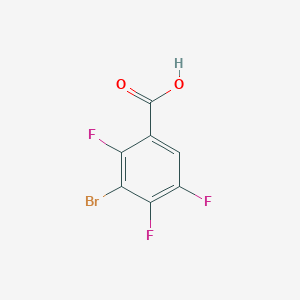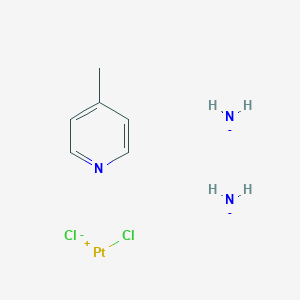
Azanide;chloroplatinum(1+);4-methylpyridine;chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Azanide;chloroplatinum(1+);4-methylpyridine;chloride is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a coordination complex that contains a platinum atom, a nitrogen atom, and a chloride ion. It has been shown to exhibit a range of biochemical and physiological effects, making it a promising candidate for use in a variety of research applications.
Wirkmechanismus
The mechanism of action of Azanide;chloroplatinum(1+);4-methylpyridine;chloride is complex and not fully understood. It is known to interact with a variety of biological molecules, including DNA, RNA, and proteins, and may function as a catalyst for chemical reactions within cells.
Biochemische Und Physiologische Effekte
Azanide;chloroplatinum(1+);4-methylpyridine;chloride has been shown to exhibit a range of biochemical and physiological effects, including inhibition of cell growth and induction of apoptosis in cancer cells. It has also been shown to interact with a variety of proteins, including enzymes and transcription factors, and may play a role in regulating gene expression.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using Azanide;chloroplatinum(1+);4-methylpyridine;chloride in laboratory experiments is its versatility. It can be used as a catalyst for a variety of organic reactions, as well as a probe for studying protein-ligand interactions. However, its use is limited by its toxicity and potential for side effects, and it must be handled with care in the laboratory.
Zukünftige Richtungen
There are many possible future directions for research on Azanide;chloroplatinum(1+);4-methylpyridine;chloride. Some potential areas of investigation include:
1. Further exploration of its potential as an anticancer agent, including studies of its mechanism of action and potential side effects.
2. Development of new synthetic methods for producing Azanide;chloroplatinum(1+);4-methylpyridine;chloride, with the aim of improving its purity and reducing its toxicity.
3. Investigation of its potential as a catalyst for other types of chemical reactions, including those involving renewable resources.
4. Studies of its interactions with other biological molecules, including lipids and carbohydrates, with the aim of gaining a better understanding of its biological activity.
5. Development of new methods for delivering Azanide;chloroplatinum(1+);4-methylpyridine;chloride to cells and tissues, with the aim of improving its efficacy and reducing its toxicity.
In conclusion, Azanide;chloroplatinum(1+);4-methylpyridine;chloride is a promising compound with a wide range of potential applications in scientific research. Its unique chemical properties make it a valuable tool for researchers in a variety of fields, and there are many possible future directions for research on this compound.
Synthesemethoden
The synthesis of Azanide;chloroplatinum(1+);4-methylpyridine;chloride typically involves the reaction of platinum chloride with a nitrogen-containing ligand, such as azanide or 4-methylpyridine. The resulting coordination complex can then be isolated and purified using a variety of techniques, including column chromatography and recrystallization.
Wissenschaftliche Forschungsanwendungen
Azanide;chloroplatinum(1+);4-methylpyridine;chloride has been used in a variety of scientific research applications, including as a catalyst for organic reactions, as a potential anticancer agent, and as a probe for studying protein-ligand interactions. Its unique chemical properties make it a valuable tool for researchers in a variety of fields.
Eigenschaften
CAS-Nummer |
106343-50-4 |
|---|---|
Produktname |
Azanide;chloroplatinum(1+);4-methylpyridine;chloride |
Molekularformel |
C6H11Cl2N3Pt-2 |
Molekulargewicht |
391.2 g/mol |
IUPAC-Name |
azanide;chloroplatinum(1+);4-methylpyridine;chloride |
InChI |
InChI=1S/C6H7N.2ClH.2H2N.Pt/c1-6-2-4-7-5-3-6;;;;;/h2-5H,1H3;2*1H;2*1H2;/q;;;2*-1;+2/p-2 |
InChI-Schlüssel |
XWWYOSYXKFCELW-UHFFFAOYSA-L |
SMILES |
CC1=CC=NC=C1.[NH2-].[NH2-].[Cl-].Cl[Pt+] |
Kanonische SMILES |
CC1=CC=NC=C1.[NH2-].[NH2-].[Cl-].Cl[Pt+] |
Synonyme |
cis-(Pt(NH3)(2)(4-methylpyridine)Cl)Cl cisplatin-4-methylpyridine CP-4-MP |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-(5-Chloro-2-pyridyl)-6,7-dihydro-7-hydroxy-5H-pyrrolo[3,4-b]pyrazin-5-one](/img/structure/B21272.png)
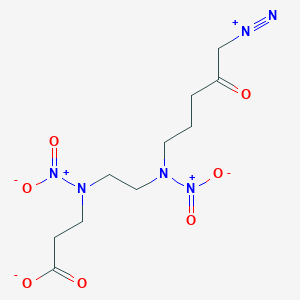
![3-[(5R)-5-hydroxyheptyl]-4-methyl-2H-furan-5-one](/img/structure/B21278.png)
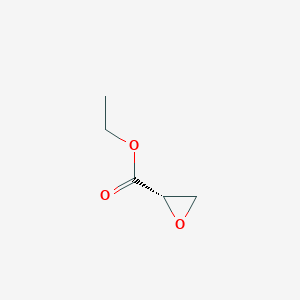
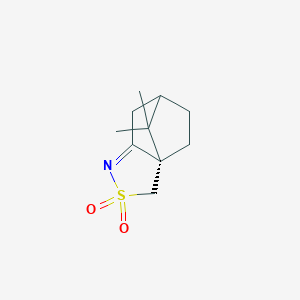
![Acetamide, N-[4-(acetyloxy)-2-nitrophenyl]-](/img/structure/B21293.png)


![6-Piperazin-1-ylbenzo[b][1,4]benzothiazepin-2-ol](/img/structure/B21299.png)

![Ethanone, 1-bicyclo[4.1.0]hept-1-yl-, (-)-(9CI)](/img/structure/B21306.png)
